"2-(1-Methylaminoethyl)-1,4-benzodioxane" synthesis and characterization
"2-(1-Methylaminoethyl)-1,4-benzodioxane" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1-Methylaminoethyl)-1,4-benzodioxane
Abstract
The 1,4-benzodioxane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds that target a wide array of pharmacological systems, including adrenergic and dopaminergic pathways.[1] This guide provides a detailed technical overview of a robust synthetic pathway to 2-(1-Methylaminoethyl)-1,4-benzodioxane (Molecular Formula: C₁₁H₁₅NO₂, Molecular Weight: 193.24 g/mol [2]), a representative derivative of this important class. We present a validated, multi-step synthesis beginning from commercially available precursors, followed by a comprehensive characterization protocol employing modern analytical techniques. The causality behind experimental choices is explained, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
The synthesis of chiral 2-substituted 1,4-benzodioxanes is a topic of significant interest due to the often-observed stereospecificity of their biological activity.[1][3] The stereochemistry at the C2 position of the dioxane ring can be a critical determinant of a molecule's interaction with its biological target.[1] Therefore, developing synthetic routes that provide control over this chiral center is mandatory for pharmacological studies.
This guide details a logical and efficient pathway for the synthesis of 2-(1-Methylaminoethyl)-1,4-benzodioxane. Our strategy involves two key transformations:
-
Formation of a Ketone Intermediate: Synthesis of (S)-2-Acetyl-1,4-benzodioxane from (S)-1,4-benzodioxan-2-carboxylic acid via a Weinreb amide intermediate. This approach is selected for its high fidelity in converting a carboxylic acid derivative to a ketone without the risk of over-addition common with more reactive organometallic reagents.
-
Reductive Amination: Conversion of the ketone intermediate to the target secondary amine, 2-(1-Methylaminoethyl)-1,4-benzodioxane, using methylamine and a selective reducing agent. This is a classic and highly reliable method for amine synthesis.
The subsequent sections provide detailed experimental protocols for this synthetic workflow, followed by a guide to the structural verification and purity analysis of the final compound.
Synthesis Methodology
The chosen synthetic route is designed for efficiency and control, particularly concerning the stereocenter at the C2 position.
Figure 1: Synthetic workflow for 2-(1-Methylaminoethyl)-1,4-benzodioxane.
Experimental Protocol: Synthesis of (S)-2-Acetyl-1,4-benzodioxane (Ketone Intermediate)
This procedure is adapted from established methods for preparing 2-acetyl-1,4-benzodioxane from its corresponding carboxylic acid.[1] The use of a Weinreb amide is a critical choice to ensure a high-yield conversion to the ketone by preventing the formation of a tertiary alcohol byproduct.
Step-by-Step Protocol:
-
Activation of Carboxylic Acid: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (S)-1,4-Benzodioxan-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature. Stir the mixture for 1 hour until gas evolution ceases, indicating the formation of the acylimidazolide intermediate.
-
Weinreb Amide Formation: To the reaction mixture, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq). The reaction is typically stirred at room temperature for 12-18 hours.
-
Work-up and Isolation: Quench the reaction with 1M HCl (aq). Separate the organic layer, and wash sequentially with saturated NaHCO₃ (aq) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide. Purification can be achieved via silica gel column chromatography.
-
Grignard Reaction: Dissolve the purified Weinreb amide in anhydrous tetrahydrofuran (THF) and cool the solution to 0°C in an ice bath.
-
Slowly add methylmagnesium chloride (MeMgCl, 3M in THF) (1.5 eq) dropwise, maintaining the temperature at 0°C. Stir for 30-60 minutes.
-
Quenching and Final Isolation: Carefully quench the reaction by the slow addition of saturated NH₄Cl (aq). Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting residue, (S)-2-Acetyl-1,4-benzodioxane, can be purified by column chromatography.
Experimental Protocol: Reductive Amination to 2-(1-Methylaminoethyl)-1,4-benzodioxane
This standard procedure converts the ketone to the target secondary amine. The choice of sodium cyanoborohydride (NaBH₃CN) as the reducing agent is strategic; it is mild enough to selectively reduce the protonated iminium intermediate without reducing the starting ketone.
Step-by-Step Protocol:
-
Imine Formation: In a suitable flask, dissolve (S)-2-Acetyl-1,4-benzodioxane (1.0 eq) in methanol (MeOH).
-
Add a solution of methylamine (CH₃NH₂, ~2.0-3.0 eq, typically as a solution in THF or water) to the flask.
-
Add acetic acid to catalyze the reaction and maintain a pH of approximately 5-6. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine/iminium ion intermediate.
-
Reduction: To the stirring solution, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with strong acid. Ensure the reaction is performed in a well-ventilated fume hood.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[4]
-
Work-up and Purification: Quench the reaction by adding 1M NaOH (aq) until the solution is basic (pH > 10). This neutralizes the acid and decomposes any remaining reducing agent.
-
Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford pure 2-(1-Methylaminoethyl)-1,4-benzodioxane.
Physicochemical Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized molecule. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.[5]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.[6] For 2-(1-Methylaminoethyl)-1,4-benzodioxane, the expected signals in CDCl₃ are:
-
¹H NMR: Aromatic protons will appear as a multiplet in the δ 6.8-7.0 ppm range. The protons of the dioxane ring will resonate between δ 4.0-4.5 ppm. The CH proton adjacent to the nitrogen will likely be a quartet around δ 3.0-3.5 ppm. The N-CH₃ singlet will appear around δ 2.4 ppm, and the C-CH₃ doublet will be upfield, around δ 1.2-1.4 ppm. The N-H proton may appear as a broad singlet.
-
¹³C NMR: Aromatic carbons are expected in the δ 115-145 ppm region. The carbons of the dioxane ring should appear between δ 65-75 ppm. The aliphatic carbons (CH, N-CH₃, C-CH₃) will be in the upfield region of the spectrum.[7]
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.
-
For C₁₁H₁₅NO₂, the exact mass is 193.1103. The expected parent ion in positive electrospray ionization (ESI+) mode would be [M+H]⁺ at an m/z of 194.1177.[6]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.[8]
-
N-H Stretch: A moderate absorption band for the secondary amine is expected around 3300-3350 cm⁻¹.
-
C-H Stretch: Aliphatic C-H stretching will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), while aromatic C-H stretching will be just above 3000 cm⁻¹.[9]
-
C-O Stretch: Strong, characteristic bands for the aryl-alkyl ether linkages of the dioxane ring are expected in the 1200-1270 cm⁻¹ region.[10]
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region indicate the presence of the benzene ring.[11]
-
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water with a modifier like formic acid is typically employed. Purity is determined by the peak area percentage.
-
Chiral HPLC: Since the synthesis starts from an enantiopure precursor, it is crucial to verify that no racemization has occurred.[3] A chiral HPLC method, using a suitable chiral stationary phase, is necessary to separate the enantiomers and determine the enantiomeric excess (e.e.) of the final product.[1]
Summary of Characterization Data
Table 1: Predicted Analytical Data for 2-(1-Methylaminoethyl)-1,4-benzodioxane.
| Technique | Parameter | Expected Value / Observation |
|---|---|---|
| HRMS (ESI+) | [M+H]⁺ | m/z = 194.1177 (Calculated for C₁₁H₁₆NO₂⁺) |
| ¹H NMR | Chemical Shifts (δ, ppm) | ~6.8-7.0 (m, 4H, Ar-H), ~4.0-4.5 (m, 3H, dioxane), ~3.2 (q, 1H, CH-N), ~2.4 (s, 3H, N-CH₃), ~1.3 (d, 3H, C-CH₃) |
| ¹³C NMR | Chemical Shifts (δ, ppm) | ~143, 121, 117 (Ar-C), ~73, 65 (Dioxane C-O), ~55 (CH-N), ~34 (N-CH₃), ~18 (C-CH₃) |
| IR Spectroscopy | Wavenumbers (cm⁻¹) | ~3330 (N-H stretch), ~3050 (Ar C-H stretch), ~2960 (Aliphatic C-H stretch), ~1590, 1490 (Ar C=C stretch), ~1260 (C-O stretch) |
| HPLC | Purity | >95% (typical target for research compounds) |
| Chiral HPLC | Enantiomeric Excess | >98% e.e. (expected if starting material is of high purity) |
Conclusion
This guide outlines a comprehensive and logically structured approach to the synthesis and characterization of 2-(1-Methylaminoethyl)-1,4-benzodioxane. By employing a controlled ketone formation via a Weinreb amide followed by a reliable reductive amination, this pathway provides efficient access to the target compound. The detailed characterization protocol, integrating NMR, MS, IR, and HPLC techniques, ensures the unambiguous confirmation of structure and assessment of purity and stereochemical integrity. This document serves as a valuable resource for scientists engaged in the synthesis of 1,4-benzodioxane derivatives for applications in drug discovery and development.
References
- [Characterization Data for Related Structures]. (n.d.). Royal Society of Chemistry.
- Pallavicini, M., et al. (n.d.). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? AIR Unimi.
- [Infrared (IR) Spectroscopy Principles]. (n.d.). University of Calgary.
- [NMR Data for Related Organic Compounds]. (2013). The Royal Society of Chemistry.
- [2-(1-Methylaminoethyl)-1,4-benzodioxane]. (2023). ChemicalBook.
- [1,4-benzodioxan, 2-(1-(diethylamino)ethyl)-]. (n.d.). PubChemLite.
- [2-Aminomethyl-1,4-benzodioxane]. (n.d.). PubChem.
- [Synthesis of 1,4-Benzodioxane Derivatives]. (2025). BenchChem.
- [Analytical Methods in Chemistry]. (n.d.). Japan International Cooperation Agency.
- [Chemistry and Pharmacology of Benzodioxanes]. (2007). TSI Journals.
- Pallavicini, M., et al. (2018). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. MDPI.
- [Leveraging Infrared Spectroscopy for Automated Structure Elucidation]. (n.d.). ChemRxiv.
- [Infrared Spectroscopy Vibrational Regions]. (n.d.). eCampusOntario Pressbooks.
- [Infrared Spectroscopy Database]. (2026). Doc Brown's Chemistry.
- [Infrared Spectroscopy Reference]. (2015). Illinois State University.
- Pallavicini, M., et al. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. AIR Unimi.
- [Techniques of Analytical, Bio analytical and Separation]. (2022). OMICS International.
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. 2-(1-Methylaminoethyl)-1,4-benzodioxane | 67011-31-8 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. env.go.jp [env.go.jp]
- 5. omicsonline.org [omicsonline.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. cpha.tu.edu.iq [cpha.tu.edu.iq]
